molecular formula C18H25NO2 B5784439 2-adamantyl(3,5-dimethoxyphenyl)amine

2-adamantyl(3,5-dimethoxyphenyl)amine

Cat. No. B5784439
M. Wt: 287.4 g/mol
InChI Key: UWRKZAHNDNUIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-adamantyl(3,5-dimethoxyphenyl)amine, also known as 2-AI, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-adamantyl(3,5-dimethoxyphenyl)amine is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, energy, and focus. It also inhibits the reuptake of these neurotransmitters, leading to prolonged effects.
Biochemical and Physiological Effects:
2-adamantyl(3,5-dimethoxyphenyl)amine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dry mouth and decreased appetite. Long-term use of 2-adamantyl(3,5-dimethoxyphenyl)amine can lead to tolerance and dependence, which can have negative effects on mental and physical health.

Advantages and Limitations for Lab Experiments

2-adamantyl(3,5-dimethoxyphenyl)amine has several advantages for lab experiments, including its high potency, long half-life, and ability to cross the blood-brain barrier. However, its potential for abuse and dependence can limit its usefulness in certain studies. Additionally, the purity and quality of the compound must be carefully monitored to ensure accurate results.

Future Directions

There are several future directions for the study of 2-adamantyl(3,5-dimethoxyphenyl)amine. One potential area of research is its use as a potential treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal studies, and further research could explore its potential in humans. Additionally, its cognitive-enhancing effects could be further studied for potential use in the treatment of cognitive disorders such as Alzheimer's disease. Finally, more research is needed to fully understand the long-term effects of 2-adamantyl(3,5-dimethoxyphenyl)amine use on mental and physical health.

Synthesis Methods

The synthesis of 2-adamantyl(3,5-dimethoxyphenyl)amine involves the reaction of 2-aminoadamantane with 3,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various methods such as recrystallization, column chromatography, and HPLC. The purity of the final product is crucial for accurate research results.

Scientific Research Applications

2-adamantyl(3,5-dimethoxyphenyl)amine has been extensively studied in the field of neuroscience for its potential therapeutic applications in the treatment of various neurological disorders such as ADHD, depression, and Parkinson's disease. It has also been studied for its cognitive-enhancing effects and its ability to improve memory and learning. Additionally, 2-adamantyl(3,5-dimethoxyphenyl)amine has been investigated for its potential use as a doping agent in sports due to its stimulant properties.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-20-16-8-15(9-17(10-16)21-2)19-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-14,18-19H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRKZAHNDNUIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)adamantan-2-amine

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